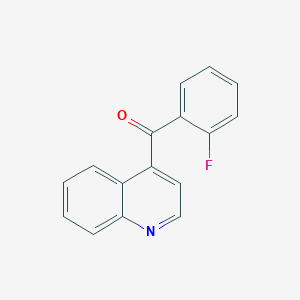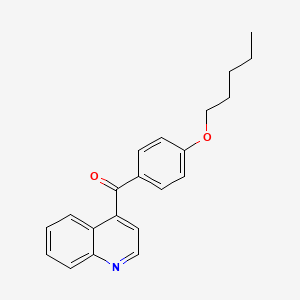
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol
Vue d'ensemble
Description
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol: is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of fluorine atoms, a trifluoromethyl group, and a benzyl alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reaction of 2-Fluoro-5-chlorobenzyl alcohol with trifluoromethylating agents under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Fluoro-5-chlorobenzyl alcohol.
Reagents: Trifluoromethylating agents (e.g., trifluoromethyl iodide) and a base (e.g., potassium carbonate).
Reaction Conditions: The reaction is carried out in an appropriate solvent (e.g., dimethyl sulfoxide) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzaldehyde or 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-Fluoro-5-methyl-3-(trifluoromethyl)toluene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical processes, including enzyme activity, receptor binding, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
- 2-(Trifluoromethyl)benzyl alcohol
- 2-Fluoro-5-methylbenzyl alcohol
Comparison: 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl alcohol is unique due to the simultaneous presence of fluorine atoms, a trifluoromethyl group, and a benzyl alcohol moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. These properties make it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-2-6(4-14)8(10)7(3-5)9(11,12)13/h2-3,14H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTOPRCFFCKRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(F)(F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B1406309.png)







![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)

![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)


